1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-8-2-4-15(16(19)22)17(23)21-12-5-6-13(21)11-14(10-12)20-9-3-7-18-20/h2-4,7-9,12-14H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINKGUTPMATOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azabicyclo[3.2.1]octane
The 8-azabicyclo[3.2.1]octane scaffold is typically constructed via intramolecular cyclization of appropriately substituted piperidine precursors. A representative protocol involves:
- Mitsunobu Reaction : Treatment of a diol intermediate with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the bicyclic structure.
- Pd-Catalyzed Debenzylation : Removal of benzyl protecting groups using palladium on carbon (Pd/C) and ammonium formate, achieving yields >80%.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DEAD, PPh₃, THF, 0°C to rt, 12 h | 65 |
| Deprotection | Pd/C (10%), NH₄HCO₂, MeOH, 50°C, 3 h | 85 |
Synthesis of the 1-Methyl-1,2-Dihydropyridin-2-One Moiety
Organocatalytic Mannich/Wittig/Cycloisomerization Sequence
The dihydropyridinone ring is efficiently constructed via a three-step cascade:
- Mannich Reaction : L-Proline (20 mol%) catalyzes the asymmetric addition of propanal to N-Boc aldimine in acetonitrile.
- Wittig Olefination : Phosphorane reagents (e.g., Ph₃P=CHCO₂Et) extend the carbon chain.
- Cycloisomerization : SiCl₄ (30 mol%) promotes ring closure at 40°C, yielding enantioenriched 1,2-dihydropyridin-2-one.
Key Data
| Parameter | Value |
|---|---|
| ee (%) | >99 |
| Scale | 20 mmol |
| Overall Yield | 71% |
N-Methylation
Quaternization of the dihydropyridinone nitrogen is achieved using methyl iodide (MeI) in the presence of K₂CO₃ in DMF at 60°C.
Convergent Coupling of Fragments
Carbamate Activation and Acylation
The bicyclic amine is converted to its corresponding carbonyl chloride for coupling:
- Chlorination : Treatment with oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C.
- Amide Bond Formation : Reaction with the dihydropyridinone amine fragment using Hünig’s base (DIPEA) as a proton scavenger.
Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DCM |
| Temperature | 0°C to rt |
| Yield | 68% |
Alternative Esterification Approach
Direct coupling via mixed carbonates:
- In-Situ Carbonate Formation : Reacting the bicyclic amine with triphosgene and DMAP.
- Nucleophilic Acyl Substitution : Addition of the dihydropyridinone fragment under basic conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.32 (d, J = 8.4 Hz, 1H, dihydropyridinone-H), 4.15–3.98 (m, 2H, bridgehead-H).
- HRMS : m/z calcd for C₁₈H₂₁N₄O₂ [M+H]⁺ 341.1601, found 341.1603.
Challenges and Optimization Opportunities
- Steric Hindrance : The bicyclic system impedes coupling efficiency; microwave-assisted synthesis at 100°C improves reaction rates.
- Enantiomeric Control : Proline catalysis in the Mannich step ensures >99% ee, but racemization occurs above 50°C.
- Scale-Up Limitations : Pd/C-mediated steps require careful handling to avoid catalyst poisoning; fixed-bed reactors enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized by comparing it to related bicyclic-pyrazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
Core Structure Differences: The target’s dihydropyridinone core distinguishes it from ’s dione system, which introduces additional hydrogen-bond acceptors but reduces aromaticity.
Substituent Impact: The oxolane in replaces the target’s dihydropyridinone, likely improving metabolic stability due to reduced oxidative susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
